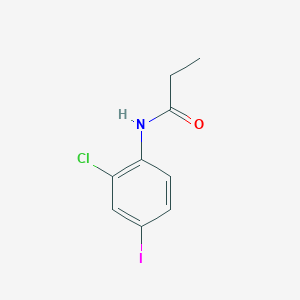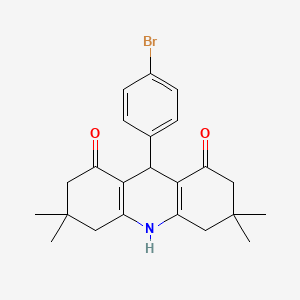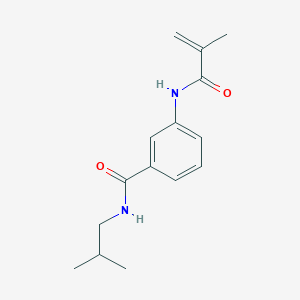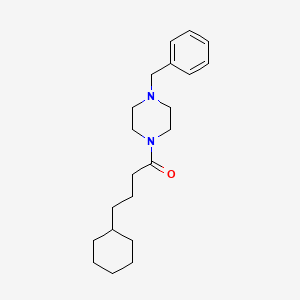
N-(2-chloro-4-iodophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-iodophenyl)propanamide, also known as CI-977, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the 1980s and has been extensively studied for its potential use in pain management.
Mécanisme D'action
N-(2-chloro-4-iodophenyl)propanamide acts as a selective agonist for the delta opioid receptor. This receptor is primarily located in the spinal cord and brain, and is involved in the modulation of pain perception. Activation of the delta opioid receptor by N-(2-chloro-4-iodophenyl)propanamide leads to the inhibition of pain signaling pathways, resulting in analgesia.
Biochemical and Physiological Effects:
In addition to its analgesic effects, N-(2-chloro-4-iodophenyl)propanamide has been shown to have a number of other biochemical and physiological effects. These include the modulation of neurotransmitter release, regulation of immune function, and modulation of cardiovascular function. However, the precise mechanisms underlying these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-chloro-4-iodophenyl)propanamide for lab experiments is its high potency and selectivity for the delta opioid receptor. This allows for precise modulation of pain signaling pathways without affecting other systems. However, one limitation of N-(2-chloro-4-iodophenyl)propanamide is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Orientations Futures
There are a number of future directions for research on N-(2-chloro-4-iodophenyl)propanamide. One area of interest is the potential use of N-(2-chloro-4-iodophenyl)propanamide in the treatment of neuropathic pain, which is notoriously difficult to manage with current therapies. Additionally, there is interest in exploring the potential use of N-(2-chloro-4-iodophenyl)propanamide in the treatment of addiction, as it has been shown to have a lower potential for abuse and addiction compared to other opioids. Finally, there is interest in developing more potent and selective delta opioid receptor agonists based on the structure of N-(2-chloro-4-iodophenyl)propanamide. These compounds may have even greater therapeutic potential for pain management and other applications.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-iodophenyl)propanamide involves the reaction of 2-chloro-4-iodobenzoic acid with thionyl chloride to form 2-chloro-4-iodobenzoyl chloride. This intermediate is then reacted with 2-aminopropanamide to give the final product, N-(2-chloro-4-iodophenyl)propanamide. The synthesis method is relatively simple and has been optimized for large-scale production.
Applications De Recherche Scientifique
N-(2-chloro-4-iodophenyl)propanamide has been extensively studied for its potential use in pain management. It has been shown to have potent analgesic effects in animal models of acute and chronic pain. Additionally, N-(2-chloro-4-iodophenyl)propanamide has been shown to have a lower potential for abuse and addiction compared to other opioids, making it an attractive alternative for pain management.
Propriétés
IUPAC Name |
N-(2-chloro-4-iodophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDXSVWJEZEZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6106711 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5718255.png)
![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)



![1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B5718292.png)

![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)